molecular formula C14H17NO3 B2618831 N-Boc-3,4-dihydro-2(1H)-quinolinone CAS No. 194979-77-6

N-Boc-3,4-dihydro-2(1H)-quinolinone

Cat. No.: B2618831
CAS No.: 194979-77-6
M. Wt: 247.294
InChI Key: FSFHCEVCPJYOCO-UHFFFAOYSA-N
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Description

N-Boc-3,4-dihydro-2(1H)-quinolinone is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a quinolinone core structure with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3,4-dihydro-2(1H)-quinolinone typically involves the following steps:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine followed by cyclization.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is introduced to the nitrogen atom of the quinolinone core using a reagent such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Boc-3,4-dihydro-2(1H)-quinolinone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the quinolinone core to its corresponding dihydroquinoline form.

    Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the Boc group.

Major Products Formed

The major products formed from these reactions include various quinolinone derivatives, dihydroquinolines, and functionalized quinolinones with different substituents on the nitrogen atom.

Scientific Research Applications

N-Boc-3,4-dihydro-2(1H)-quinolinone has a wide range of applications in scientific research, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of N-Boc-3,4-dihydro-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability and selectivity in reactions, allowing for controlled functionalization of the quinolinone core. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    N-Boc-3,4-dihydro-2H-pyridine: Similar in structure but with a pyridine core instead of a quinolinone core.

    N-Boc-2,3-dihydro-1H-pyrrole: Contains a pyrrole core and is used in similar synthetic applications.

    N-Boc-4-piperidone: Features a piperidone core and is employed in the synthesis of pharmaceuticals.

Uniqueness

N-Boc-3,4-dihydro-2(1H)-quinolinone is unique due to its quinolinone core, which imparts distinct chemical properties and reactivity. This makes it a valuable building block in the synthesis of complex molecules and potential drug candidates.

Biological Activity

N-Boc-3,4-dihydro-2(1H)-quinolinone is a derivative of the 3,4-dihydroquinolinone core, which has garnered significant attention for its diverse biological activities. This compound is primarily studied for its potential therapeutic applications, particularly in neurodegenerative diseases and as an enzyme inhibitor. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a tert-butyloxycarbonyl (Boc) protecting group that enhances its stability and solubility. The molecular formula is C12H15N1O2C_{12}H_{15}N_{1}O_{2}, with a molecular weight of approximately 219.25 g/mol. The compound's structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

1. Enzyme Inhibition

This compound has shown promising results as an inhibitor of several key enzymes:

  • Monoamine Oxidase (MAO) : Compounds derived from the 3,4-dihydroquinolinone framework have been demonstrated to inhibit MAO-A and MAO-B. For instance, related compounds exhibit IC50 values ranging from 0.0029 µM to 183 µM against MAO-A and MAO-B respectively .
  • Acetylcholinesterase (AChE) : The compound has also been evaluated for its ability to inhibit AChE, which is crucial in the treatment of Alzheimer's disease. Notably, derivatives have shown IC50 values as low as 0.28 µM against human AChE .

2. Anticancer Activity

Research indicates that this compound derivatives possess significant anticancer properties. In vitro studies have shown that these compounds can induce cytotoxic effects on various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 3eMCF-7 (breast cancer)0.28
Compound 3eKB-V1 (cervical cancer)20
Compound 49Various cancer lines0.0029

These findings suggest that the mechanism of action may involve the induction of reactive oxygen species (ROS) and interference with tubulin polymerization .

3. Neuroprotective Effects

The ability of this compound to cross the blood-brain barrier (BBB) enhances its potential as a neuroprotective agent. Studies indicate that certain derivatives can mitigate neurodegenerative processes by inhibiting cholinesterases and monoamine oxidases while exhibiting low cytotoxicity at therapeutic concentrations .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Alzheimer's Disease Models : In vivo studies demonstrated that specific derivatives could significantly reduce cognitive decline in animal models by inhibiting AChE and MAOs .
  • Cancer Treatment : A study involving a series of synthesized quinolinones showed that certain compounds could effectively halt the proliferation of cancer cells in vitro and in vivo, suggesting their potential as chemotherapeutic agents .

Properties

IUPAC Name

tert-butyl 2-oxo-3,4-dihydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-11-7-5-4-6-10(11)8-9-12(15)16/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFHCEVCPJYOCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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